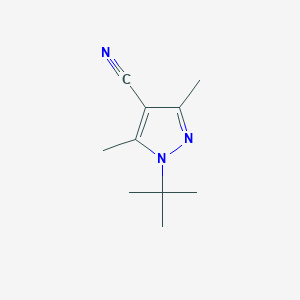![molecular formula C20H17F3N2O B2437685 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 860612-36-8](/img/structure/B2437685.png)
2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is an important synthetic precursor of carbazole nucleus . Carbazole alkaloids possess interesting biological properties, which include antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities . It’s also a carbazole derivative with antimycobacterial activity .
Molecular Structure Analysis
The molecular formula of “2,3,4,9-tetrahydro-1H-carbazol-1-one” is C12H11NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The excited state interaction of “2,3,4,9-tetrahydro-1H-carbazol-1-one” has been found to be due to photoinduced electron transfer (PET) from the organic bases to the compounds .Physical And Chemical Properties Analysis
The molecular weight of “2,3,4,9-tetrahydro-1H-carbazol-1-one” is 185.23 . It’s a solid at room temperature . The melting point is between 168-170°C .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. The introduction of TFMP derivatives, such as Fluazifop-butyl, revolutionized the agrochemical market. Over 20 new TFMP-containing agrochemicals have acquired ISO common names. These derivatives owe their biological activity to the combination of the fluorine atom’s physicochemical properties and the unique characteristics of the pyridine moiety .
Pharmaceuticals and Drug Development
Several TFMP derivatives find applications in the pharmaceutical and veterinary industries. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, while many candidates are undergoing clinical trials. Researchers believe that the distinctive properties of TFMP derivatives arise from the synergistic effects of fluorine and the pyridine ring .
Functional Materials and Organic Synthesis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones (THCs) from substituted 2,3,4,9-tetrahydro-1H-carbazoles provides a versatile route for functionalization. THCs exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects. Researchers have explored various oxidants and reaction conditions to achieve regioselective oxygenation of tetrahydrocarbazoles, leading to the formation of THC derivatives .
Carbazole-Based Antibiotics
The carbazole skeleton serves as a precursor for antibiotics. For instance, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a forerunner to the carbazole-based antibiotic Carbazomycin B. These compounds exhibit antibacterial and antiyeast properties, making them valuable in drug development .
Organocatalysis and Stereoselective Synthesis
Researchers have developed the first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded in the stilbene framework. The method allows for good yields of stilbene derivatives with high enantioselectivity. This approach holds promise for accessing diverse tetrahydrocarbazole derivatives .
Green Synthesis Strategies
Efforts to synthesize 2,3,4,9-tetrahydro-1H-carbazoles have led to greener approaches. Researchers explore milder conditions, such as using T3P acid, to achieve efficient and simple syntheses of these compounds .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)12-26-25-18-10-4-8-16-15-7-1-2-9-17(15)24-19(16)18/h1-3,5-7,9,11,24H,4,8,10,12H2/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNKAUXEHIHCV-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC(=CC=C3)C(F)(F)F)C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)


![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)

![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)